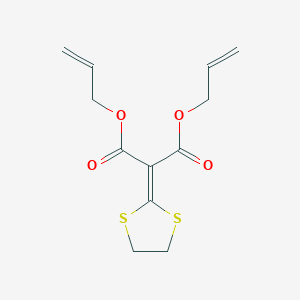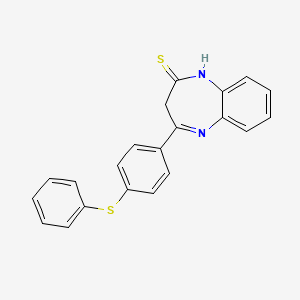
1,3-Dihydro-4-(4-(phenylthio)phenyl)-2H-1,5-benzodiazepine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydro-4-(4-(phenylthio)phenyl)-2H-1,5-benzodiazepine-2-thione is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their diverse pharmacological properties, including anxiolytic, sedative, and anticonvulsant effects. This particular compound features a unique structure with a thione group, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-4-(4-(phenylthio)phenyl)-2H-1,5-benzodiazepine-2-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(phenylthio)benzaldehyde with o-phenylenediamine in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to yield the desired benzodiazepine thione.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-4-(4-(phenylthio)phenyl)-2H-1,5-benzodiazepine-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzodiazepine thione derivatives.
Scientific Research Applications
1,3-Dihydro-4-(4-(phenylthio)phenyl)-2H-1,5-benzodiazepine-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of anxiety and related disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1,3-Dihydro-4-(4-(phenylthio)phenyl)-2H-1,5-benzodiazepine-2-thione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-2H-1,5-benzodiazepine-2-thione: Lacks the phenylthio substituent.
4-(4-Phenylthio)phenyl-1,3-dihydro-2H-1,5-benzodiazepine: Lacks the thione group.
1,3-Dihydro-4-(4-methylthio)phenyl-2H-1,5-benzodiazepine-2-thione: Features a methylthio substituent instead of phenylthio.
Uniqueness
1,3-Dihydro-4-(4-(phenylthio)phenyl)-2H-1,5-benzodiazepine-2-thione is unique due to the presence of both the phenylthio and thione groups, which may confer distinct chemical reactivity and biological activity compared to other benzodiazepine derivatives.
Properties
CAS No. |
41054-49-3 |
|---|---|
Molecular Formula |
C21H16N2S2 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
4-(4-phenylsulfanylphenyl)-1,3-dihydro-1,5-benzodiazepine-2-thione |
InChI |
InChI=1S/C21H16N2S2/c24-21-14-20(22-18-8-4-5-9-19(18)23-21)15-10-12-17(13-11-15)25-16-6-2-1-3-7-16/h1-13H,14H2,(H,23,24) |
InChI Key |
NOKVZZHHQACBIN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=CC=CC=C2NC1=S)C3=CC=C(C=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Carbonyl dichloride;4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol](/img/structure/B14652431.png)


![Carbonyl dichloride;4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol](/img/structure/B14652448.png)
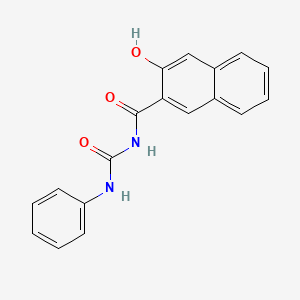

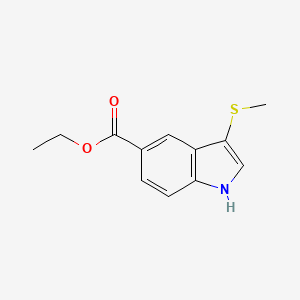
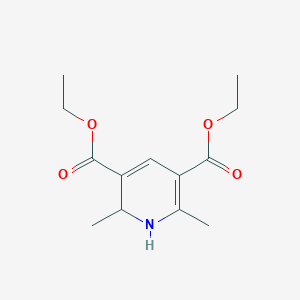
![Diethyl [1-(furan-2-yl)-2-methylpropyl]phosphonate](/img/structure/B14652471.png)
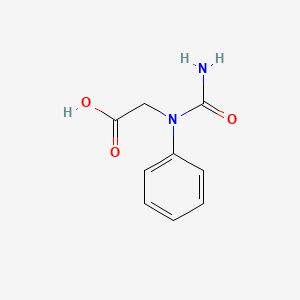
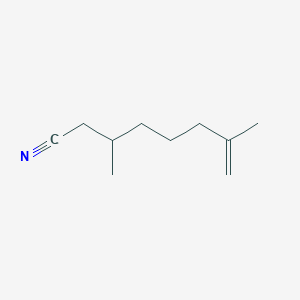
![N,N-Diethyl-2-methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14652487.png)
